molecular formula C12H18O2 B14340566 5-(Oct-1-en-1-yl)furan-2(5H)-one CAS No. 101125-55-7

5-(Oct-1-en-1-yl)furan-2(5H)-one

Cat. No.: B14340566
CAS No.: 101125-55-7
M. Wt: 194.27 g/mol
InChI Key: LWZNCRGBRFVFLB-UHFFFAOYSA-N
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Description

5-(Oct-1-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oct-1-en-1-yl)furan-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the reaction of furan-2(5H)-one with an octenyl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Oct-1-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.

    Substitution: The octenyl side chain can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Could be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Oct-1-en-1-yl)furan-2(5H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furanone ring and octenyl side chain could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Hexylfuran-2(5H)-one: Similar structure with a hexyl side chain.

    5-Decylfuran-2(5H)-one: Similar structure with a decyl side chain.

    5-(Oct-1-en-1-yl)furan-2(3H)-one: Isomer with a different position of the double bond.

Uniqueness

5-(Oct-1-en-1-yl)furan-2(5H)-one is unique due to its specific side chain length and position of the double bond, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

101125-55-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-oct-1-enyl-2H-furan-5-one

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h7-11H,2-6H2,1H3

InChI Key

LWZNCRGBRFVFLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1C=CC(=O)O1

Origin of Product

United States

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